

## Toxicological Profile of (-)-Limonene in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | (-)-Limonene |           |
| Cat. No.:            | B1674923     | Get Quote |

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

### **Executive Summary**

This document provides a comprehensive overview of the preclinical toxicological profile of limonene, focusing primarily on data available for d-limonene, the more extensively studied enantiomer. Limonene is a naturally occurring monoterpene found in high concentrations in citrus fruit peels and is widely used as a flavoring agent and fragrance.[1][2][3] Preclinical studies indicate that d-limonene has a low order of acute toxicity.[3] Repeated-dose studies have identified the kidney in male rats as a target organ, a phenomenon linked to a species-and sex-specific mechanism involving  $\alpha$ 2u-globulin that is not considered relevant to humans. [4][5] A comprehensive battery of genotoxicity tests has shown no evidence of mutagenic or clastogenic activity.[4][6][7] Carcinogenicity bioassays were negative in mice and female rats; the renal tumors observed in male rats are considered a consequence of the non-translatable  $\alpha$ 2u-globulin nephropathy.[2][8] Evidence of developmental or reproductive toxicity is absent, except at very high, maternally toxic doses.[4] This guide summarizes the key quantitative data, details the experimental protocols for pivotal studies, and provides visualizations of metabolic pathways and experimental workflows to offer a thorough toxicological assessment of limonene for research and drug development professionals.

### **Toxicokinetics and Metabolism**



Following oral administration in preclinical models and humans, d-limonene is rapidly and almost completely absorbed from the gastrointestinal tract.[9][10] It is distributed to various tissues, with notable concentrations observed in the liver and kidneys.[11][12] The liver is the primary site of metabolism, where d-limonene undergoes extensive Phase I oxidation reactions primarily mediated by the cytochrome P450 enzyme system.[10][13][14]

Key metabolic transformations include hydroxylation of the endocyclic and exocyclic double bonds and oxidation of the methyl group.[14] This results in the formation of several major metabolites, including perillic acid, dihydroperillic acid, limonene-8,9-diol, and limonene-1,2-diol.[11][15] These metabolites can undergo further Phase II conjugation reactions. Significant species differences in the primary metabolites have been noted; for instance, the major metabolite is perillic acid-8,9-diol in rats, while it is 8-hydroxy-p-menth-1-en-9-yl-beta-D-glucopyranosiduronic acid in humans.[16] Elimination of limonene and its metabolites occurs predominantly via the urine, with 75-95% of an administered dose excreted renally within a few days in most species studied.[11][16]



Click to download full resolution via product page

**Caption:** Simplified metabolic pathway of d-limonene.

### **Non-Clinical Toxicity Studies**



### **Acute Toxicity**

d-Limonene exhibits low acute toxicity following oral, intraperitoneal, and subcutaneous administration in rodents.[11][17] The reported median lethal dose (LD50) values are summarized in the table below. Signs of toxicity at high doses are generally non-specific and may include decreased activity and rough hair coats.[6]

| Species | Sex    | Route of<br>Administration | LD50 (g/kg bw) | Reference |
|---------|--------|----------------------------|----------------|-----------|
| Rat     | Male   | Oral                       | 4.4            | [11][17]  |
| Rat     | Female | Oral                       | 5.1            | [11][17]  |
| Rat     | Male   | Intraperitoneal            | 3.6            | [11][17]  |
| Rat     | Female | Intraperitoneal            | 4.5            | [11][17]  |
| Rat     | M/F    | Subcutaneous               | >20            | [11][17]  |
| Mouse   | Male   | Oral                       | 5.6            | [11][17]  |
| Mouse   | Female | Oral                       | 6.6            | [11][17]  |
| Mouse   | M/F    | Intraperitoneal            | 1.3            | [11][17]  |
| Mouse   | M/F    | Subcutaneous               | >42            | [11][17]  |

**Table 1:** Acute Toxicity (LD50) of d-Limonene in Rodents.

# Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The Acute Toxic Class Method is a stepwise procedure used to assess the acute toxicity of a substance after oral administration.[18] The principle is to use a minimal number of animals to obtain sufficient information to classify the substance.[19]

Animal Selection: Healthy, young adult animals of a single sex (typically female, as they are
often slightly more sensitive) are used.[18]

### Foundational & Exploratory





- Dosing: The test substance is administered orally in a stepwise procedure, with each step using three animals.[18] The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) based on existing information.
- Observation: The absence or presence of compound-related mortality in the first step determines the next step. If mortality is observed, the dose for the next step is lowered. If no mortality occurs, the dose is increased.[18]
- Endpoints: Animals are observed for at least 14 days.[20] Key observations include mortality, time to death, and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior). Body weight is recorded weekly.
- Classification: The substance is classified into a toxicity class based on the observed mortality at specific dose levels, which correlate with the Globally Harmonized System (GHS).[21]





Click to download full resolution via product page

**Caption:** General workflow for the OECD 423 Acute Toxic Class Method.

### **Repeated-Dose Toxicity**

Subchronic and chronic toxicity studies have been conducted in rats and mice. The primary finding across these studies is a male rat-specific nephropathy.



| Species | Duration | Doses<br>(mg/kg/day)         | Key Findings                                                                                                                                                             | Reference |
|---------|----------|------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Rat (M) | 13-week  | 150, 300, 600,<br>1200, 2400 | Compound- related increased severity of nephropathy (hyaline droplets, granular casts, epithelial regeneration). Reduced body weight gain at ≥1200 mg/kg.                | [6][7]    |
| Rat (F) | 13-week  | 150, 300, 600,<br>1200, 2400 | No chemical-<br>related<br>histopathologic<br>lesions. Reduced<br>body weight gain<br>at 2400 mg/kg.                                                                     | [6][7]    |
| Rat (M) | 2-year   | 75, 150                      | Dose-related increase in tubular cell hyperplasia, increased severity of chronic progressive nephropathy, and increased incidence of renal tubular adenomas/carcin omas. | [11]      |
| Rat (F) | 2-year   | 300, 600                     | No evidence of toxicity or                                                                                                                                               | [11]      |



|             |         |                               | carcinogenicity.                                                                                       |        |
|-------------|---------|-------------------------------|--------------------------------------------------------------------------------------------------------|--------|
| Mouse (M/F) | 13-week | 125 - 2000                    | No chemical-related histopathologic lesions. Reduced body weight gain at higher doses.                 | [6][7] |
| Mouse (M/F) | 2-year  | 250, 500 (M)<br>500, 1000 (F) | No evidence of carcinogenicity.                                                                        | [11]   |
| Rat (M/F)   | 45-day  | 25, 75                        | Evidence of hepatic lesions (hydropic degeneration, steatosis, necrosis) and inflammatory cell influx. | [10]   |

**Table 2:** Summary of Repeated-Dose Toxicity Studies with d-Limonene.

Male Rat-Specific α2u-Globulin Nephropathy

The kidney tumors and nephropathy observed exclusively in male rats are a well-understood phenomenon not relevant to human risk assessment.[3][5] The mechanism involves the binding of d-limonene-1,2-oxide, a metabolite of d-limonene, to  $\alpha$ 2u-globulin, a low-molecular-weight protein produced in large quantities in the liver of male rats but not in female rats, mice, or humans.[4][5] This complex is resistant to lysosomal degradation in the kidney's proximal tubule cells, leading to its accumulation as hyaline droplets.[5][6] This accumulation causes cytotoxicity, single-cell necrosis, and a subsequent sustained increase in regenerative cell proliferation, which acts as a tumor promoter, eventually leading to the formation of renal tubular tumors.[5]





Click to download full resolution via product page

**Caption:** Mechanism of  $\alpha$ 2u-globulin-mediated nephrotoxicity in male rats.

### Genotoxicity

d-Limonene has been evaluated in a standard battery of in vitro and in vivo genotoxicity assays. The results have been consistently negative, indicating a lack of mutagenic or clastogenic potential.[4][5]



| Assay Type                   | Test System                             | Metabolic<br>Activation | Result   | Reference |
|------------------------------|-----------------------------------------|-------------------------|----------|-----------|
| Gene Mutation                | S. typhimurium<br>(Ames Test)           | With and Without<br>S9  | Negative | [6][7]    |
| Gene Mutation                | Mouse<br>Lymphoma<br>L5178Y/TK+/-       | With and Without<br>S9  | Negative | [6][7]    |
| Chromosomal<br>Aberration    | Chinese Hamster<br>Ovary (CHO)<br>Cells | With and Without<br>S9  | Negative | [6][7]    |
| Sister Chromatid<br>Exchange | Chinese Hamster<br>Ovary (CHO)<br>Cells | With and Without<br>S9  | Negative | [6][7]    |

**Table 3:** Summary of d-Limonene Genotoxicity Studies.

# **Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)**

The Ames test is a widely used short-term bacterial assay to assess the mutagenic potential of a chemical compound.[22] It utilizes several strains of Salmonella typhimurium and/or Escherichia coli that have pre-existing mutations rendering them unable to synthesize an essential amino acid (e.g., histidine).[22][23]

- Strains and Activation: Multiple bacterial strains (e.g., TA98, TA100) are used to detect different types of mutations. The test is conducted both with and without an exogenous metabolic activation system (S9 fraction), which is a rat liver homogenate that simulates mammalian metabolism.[23]
- Exposure (Plate Incorporation Method): The test compound, the bacterial culture, and (if required) the S9 mix are combined in molten top agar.[24]
- Plating: This mixture is poured onto a minimal glucose agar plate, which lacks the essential amino acid.[25]



- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Scoring: Only bacteria that have undergone a reverse mutation (reversion) that restores their
  ability to synthesize the amino acid will grow and form visible colonies.[22] A positive result is
  indicated by a dose-dependent increase in the number of revertant colonies compared to the
  negative control.



Click to download full resolution via product page

**Caption:** Workflow of the Ames Test (Plate Incorporation Method).

# Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo assay is used to detect damage to chromosomes or the mitotic apparatus in mammalian cells.[26] It identifies substances (clastogens or aneugens) that cause the formation of micronuclei in developing erythrocytes.[27]

- Animal Dosing: The test substance is typically administered to rodents (e.g., mice) via an appropriate route (e.g., oral gavage, intraperitoneal injection).[26] Usually, three dose levels plus negative and positive controls are used, with at least 5 animals per sex per group.[26]
   [27] Treatment can be a single dose or two doses 24 hours apart.
- Tissue Collection: At appropriate time points after the final dose (e.g., 24 and 48 hours), bone marrow is extracted from the femur or tibia.[26] Peripheral blood can also be used,



especially in mice.[28]

- Slide Preparation: Bone marrow cells are flushed, and a cell suspension is created. Smears
  are made on microscope slides, air-dried, and fixed.
- Staining: Slides are stained with a dye (e.g., Giemsa, acridine orange) that allows for the
  differentiation of polychromatic erythrocytes (PCEs, immature) and normochromatic
  erythrocytes (NCEs, mature) and the visualization of micronuclei.
- Microscopic Analysis: A statistically appropriate number of PCEs (typically 2000 per animal)
  are scored for the presence of micronuclei.[28] The ratio of PCEs to NCEs is also
  determined to assess bone marrow toxicity.
- Interpretation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to the concurrent negative control.[28]

### Carcinogenicity

Two-year oral gavage carcinogenicity studies were conducted by the U.S. National Toxicology Program.[7] As detailed in Table 2, there was no evidence of carcinogenic activity of d-limonene in male or female B6C3F1 mice or in female F344/N rats.[11] The clear evidence of carcinogenic activity in male F344/N rats was limited to an increased incidence of renal tubular tumors.[8][11] As discussed previously, this finding is a direct result of the male rat-specific  $\alpha$ 2u-globulin nephropathy and is not considered indicative of a carcinogenic hazard to humans. [2][5][8]

### **Reproductive and Developmental Toxicity**

The available data indicate a lack of reproductive or developmental toxicity. Studies have shown no evidence of teratogenic or embryotoxic effects.[17] Developmental toxicity has only been suggested at very high dose levels (e.g., >500 mg/kg/day) that also produce significant maternal toxicity.[4]

### Conclusion

The preclinical toxicological profile of limonene is well-characterized and demonstrates a low overall level of toxicity. It is not genotoxic or mutagenic. The critical toxicological finding from



repeated-dose and carcinogenicity studies is a nephropathy observed exclusively in male rats. A substantial body of evidence has demonstrated that this effect is mediated by an accumulation of  $\alpha$ 2u-globulin, a protein unique to male rats, and therefore, the associated renal tumors are not relevant for human risk assessment. Apart from this species-specific effect, limonene shows minimal toxicity in preclinical models, supporting its long history of safe use as a food additive and fragrance ingredient.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. D-Limonene: safety and clinical applications PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety evaluation and risk assessment of d-Limonene PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. d-limonene mechanistic data and risk assessment: absolute species-specific cytotoxicity, enhanced cell proliferation, and tumor promotion PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. NTP Toxicology and Carcinogenesis Studies of d-Limonene (CAS No. 5989-27-5) in F344/N Rats and B6C3F1 Mice (Gavage Studies) PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. From Citrus to Clinic: Limonene's Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histopathological and biochemical assessment of d-limonene-induced liver injury in rats PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-Limonene Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Studies on the metabolism of d-limonene (p-mentha-1,8-diene). I. The absorption, distribution and excretion of d-limonene in rats PubMed [pubmed.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 13. essencejournal.com [essencejournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification of D-Limonene Metabolites by LC-HRMS: An Exploratory Metabolic Switching Approach in a Mouse Model of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studies on the metabolism of d-limonene (p-mentha-1,8-diene). IV. Isolation and characterization of new metabolites and species differences in metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 20. Acute Toxicity Studies Study Design of OECD Guideline 425: Acute oral toxicity up and down procedure Tox Lab [toxlab.co]
- 21. researchgate.net [researchgate.net]
- 22. microbiologyinfo.com [microbiologyinfo.com]
- 23. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 24. criver.com [criver.com]
- 25. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 26. nucro-technics.com [nucro-technics.com]
- 27. oecd.org [oecd.org]
- 28. criver.com [criver.com]
- To cite this document: BenchChem. [Toxicological Profile of (-)-Limonene in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674923#toxicological-profile-of-limonene-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com